molecular formula C21H24N2O4S B5150713 ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5150713
M. Wt: 400.5 g/mol
InChI Key: CQYNLROTCAGVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as ethyl 4-(3-butoxy-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidenemethyl)benzoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been demonstrated to induce apoptosis in cancer cells by activating the caspase cascade. In agriculture, it has been found to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate are also dependent on its application. In medicine, it has been reported to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. In agriculture, it has been shown to cause chlorosis and necrosis in plants by inhibiting the biosynthesis of branched-chain amino acids. In material science, it has been found to form stable monolayers on metal surfaces, which can be used for various applications such as corrosion protection and biosensing.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments include its relatively simple synthesis method, low cost, and versatility in terms of its potential applications. However, its limitations include its low solubility in water and its potential toxicity, which may require caution when handling or using the compound.

Future Directions

There are several future directions for the study of ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate. In medicine, further investigation into its anti-inflammatory and anticancer properties may lead to the development of new therapeutics. In agriculture, research into its potential as a herbicide and fungicide may lead to the development of more effective and environmentally friendly crop protection methods. In material science, the use of ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate in the formation of self-assembled monolayers on metal surfaces may lead to the development of new materials for various applications.

Synthesis Methods

The synthesis of ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate 4-aminobenzoate with 3-butoxybenzoyl isothiocyanate in the presence of a base such as triethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoateamine. The reaction proceeds through the formation of an intermediate isothiourea, which subsequently undergoes cyclization to form the final product. The yield of the reaction is typically around 70%.

Scientific Research Applications

Ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. In agriculture, it has been evaluated for its potential as a herbicide and fungicide. In material science, it has been explored for its ability to form self-assembled monolayers on metal surfaces.

properties

IUPAC Name

ethyl 4-[(3-butoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-3-5-13-27-18-8-6-7-16(14-18)19(24)23-21(28)22-17-11-9-15(10-12-17)20(25)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNLROTCAGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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